molecular formula C8H9FN2O3 B1451555 2-(2-Fluoro-4-nitrophenoxy)ethanamine CAS No. 773051-30-2

2-(2-Fluoro-4-nitrophenoxy)ethanamine

Cat. No. B1451555
M. Wt: 200.17 g/mol
InChI Key: GAMKWSZDECGTCH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenoxy)ethanamine , also known as 4-(2-Aminoethyl)-2-fluoro-5-nitrophenol , is a chemical compound with the molecular formula C8H8FNO3 . Its systematic name is 2-(2-Fluoro-4-nitro-phenoxy)ethanamine . This molecule has gained significance as a starting material in the synthesis of various bioactive compounds1.



Synthesis Analysis

The synthetic route to obtain 2-(2-Fluoro-4-nitrophenoxy)ethanamine involves the reaction of appropriate precursors. While I don’t have specific details on the synthesis, it likely includes the introduction of the fluoro and nitro groups onto an aromatic ring followed by the addition of an aminoethyl group.



Molecular Structure Analysis

The molecular structure of 2-(2-Fluoro-4-nitrophenoxy)ethanamine consists of a central ethanamine (amine) group attached to a phenolic ring. The fluoro and nitro substituents are positioned ortho to each other on the phenolic ring. The structure is as follows:




Chemical Reactions Analysis

The chemical reactivity of this compound likely involves nucleophilic substitution reactions at the amino group or electrophilic aromatic substitution reactions on the phenolic ring. Further investigations would be needed to explore specific reactions and functional group transformations.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 200.17 g/mol

  • Melting Point : Not specified

  • Solubility : Solubility in various solvents needs investigation.

  • Color : Likely pale yellow or colorless.


Scientific Research Applications

Novel Synthetic Routes and Applications

A study by Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, by utilizing 2-nitrochlorobenzene. This method was highlighted for its convenience and economy, suggesting potential applications in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Mercury Sensor Development

Wanichacheva et al. (2009) reported on a novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of Hg2+. This sensor indicated the presence of mercury through fluorescence quenching and a chromogenic change visible to the naked eye, demonstrating potential for environmental monitoring applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Green Synthesis of Schiff Bases

Research conducted in 2023 by S. G et al. involved the green synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes. These compounds showed promise in in vitro antimicrobial and antidiabetic studies, hinting at their potential use in drug development and as inhibitors against COVID-19 (S. G, D. K, S. P, & B. N, 2023).

Chemical Shift Imaging for Gene-Reporter Molecules

Kodibagkar et al. (2006) explored the use of 2-fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) as a novel class of NMR active molecules for imaging β-galactosidase activity. This approach provided a non-invasive method to monitor gene expression in living cells and could have implications for biomedical research (Kodibagkar, Yu, Liu, Hetherington, & Mason, 2006).

Advanced Materials and Chemical Synthesis

Zhang et al. (2019) established a rapid synthetic method for 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in biologically active compounds. This work underscores the versatility of 2-(2-Fluoro-4-nitrophenoxy)ethanamine analogs in the creation of novel materials with potential biological applications (Zhang, Liu, Zhang, Tan, & Zheng, 2019).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Potential hazards include:



  • Toxicity : Assess toxicity levels and exposure limits.

  • Handling : Proper handling procedures to avoid skin contact or inhalation.

  • Storage : Store away from incompatible materials.

  • Disposal : Follow safe disposal practices.


Future Directions

Research avenues for 2-(2-Fluoro-4-nitrophenoxy)ethanamine include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Explore derivatives with modified functional groups.

  • Applications : Assess applications in materials science or catalysis.


properties

IUPAC Name

2-(2-fluoro-4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKWSZDECGTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-nitrophenoxy)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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